3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid
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Overview
Description
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst . Another method involves the synthesis from anthranilic acid derivatives, which undergo cyclization to form the desired pyrazoloquinoline structure . Industrial production methods may involve multicomponent reactions that allow for the efficient and scalable synthesis of this compound .
Chemical Reactions Analysis
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles that replace specific functional groups on the pyrazoloquinoline ring . Major products formed from these reactions include various substituted pyrazoloquinolines with different functional groups that can enhance their biological activity .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has shown promise as a fluorescent sensor for detecting specific biomolecules . In medicine, it has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells . The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its biological effects .
Comparison with Similar Compounds
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles . These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the pyrazoloquinoline ring .
Properties
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-5(9(7)13-14-10)2-1-3-6(8)11(16)17/h1-4H,(H,16,17)(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOUPFLOIMJFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)C(=O)O)C(=O)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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